molecular formula C21H21N3O5S2 B2554853 Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)acetamido)thiophene-2,4-dicarboxylate CAS No. 722478-25-3

Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)acetamido)thiophene-2,4-dicarboxylate

Cat. No.: B2554853
CAS No.: 722478-25-3
M. Wt: 459.54
InChI Key: QJUICQBYWSJSKO-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)acetamido)thiophene-2,4-dicarboxylate is a complex organic compound that integrates multiple functional groups, including ester, amide, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)acetamido)thiophene-2,4-dicarboxylate typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors to improve yield and reduce reaction times. The use of automated synthesis platforms can also enhance reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring and the quinazoline moiety. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can target the quinazoline ring, converting it to dihydroquinazoline derivatives. Sodium borohydride is a typical reducing agent used in these reactions.

  • Substitution: : Nucleophilic substitution reactions can occur at the ester and amide groups. For example, the ester groups can be hydrolyzed to carboxylic acids using aqueous sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Aqueous sodium hydroxide, hydrochloric acid.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and quinazoline rings.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Carboxylic acids from ester hydrolysis.

Scientific Research Applications

Chemistry

In chemistry, Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)acetamido)thiophene-2,4-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis .

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes due to its quinazoline moiety, which is known for its bioactivity. It is being investigated for its potential to inhibit kinases, which are crucial in many cellular processes .

Medicine

In medicine, the compound is being explored for its anticancer properties. The quinazoline ring system is a common scaffold in many anticancer agents, and preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines .

Industry

Industrially, this compound can be used in the development of new materials with specific electronic properties due to the presence of the thiophene ring, which is known for its conductive properties .

Mechanism of Action

The mechanism of action of Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)acetamido)thiophene-2,4-dicarboxylate involves its interaction with molecular targets such as kinases. The quinazoline moiety binds to the ATP-binding site of kinases, inhibiting their activity and thus affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)acetamido)thiophene-2,4-dicarboxylate: Unique due to its combination of quinazoline and thiophene moieties.

    Quinazoline Derivatives: Commonly used in anticancer drugs (e.g., Erlotinib, Gefitinib).

    Thiophene Derivatives: Known for their electronic properties and use in organic semiconductors.

Uniqueness

The uniqueness of this compound lies in its dual functionality, combining the bioactivity of quinazoline with the electronic properties of thiophene. This makes it a promising candidate for applications in both medicinal chemistry and materials science .

Properties

IUPAC Name

diethyl 3-methyl-5-[(2-quinazolin-4-ylsulfanylacetyl)amino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S2/c1-4-28-20(26)16-12(3)17(21(27)29-5-2)31-19(16)24-15(25)10-30-18-13-8-6-7-9-14(13)22-11-23-18/h6-9,11H,4-5,10H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUICQBYWSJSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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